

4-Thiophen-2-ylphenol CAS number 29886-65-5

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Thiophen-2-ylphenol**

Cat. No.: **B1587297**

[Get Quote](#)

An In-Depth Technical Guide to **4-Thiophen-2-ylphenol** (CAS: 29886-65-5): A Keystone Scaffold for Drug Discovery

Introduction and Strategic Overview

4-Thiophen-2-ylphenol stands as a pivotal heterocyclic compound within the landscape of modern medicinal chemistry and drug development. Comprising a phenol ring directly linked to a thiophene moiety, this molecule merges the structural alerts of two highly significant pharmacophores. Thiophene rings are frequently employed as bioisosteres for benzene rings, offering a similar size and aromaticity but with distinct electronic properties and metabolic profiles that can be strategically exploited to enhance potency, selectivity, or pharmacokinetic parameters.^{[1][2]} The phenolic hydroxyl group provides a crucial handle for hydrogen bonding interactions with biological targets and serves as a versatile anchor point for synthetic elaboration.

This guide, intended for researchers, medicinal chemists, and drug development scientists, provides a comprehensive technical overview of **4-Thiophen-2-ylphenol**. It moves beyond a simple recitation of facts to explain the causality behind its synthesis, the logic of its characterization, and its strategic importance as a foundational scaffold for generating novel therapeutic agents. The information herein is designed to empower researchers to effectively utilize this valuable building block in their discovery programs.

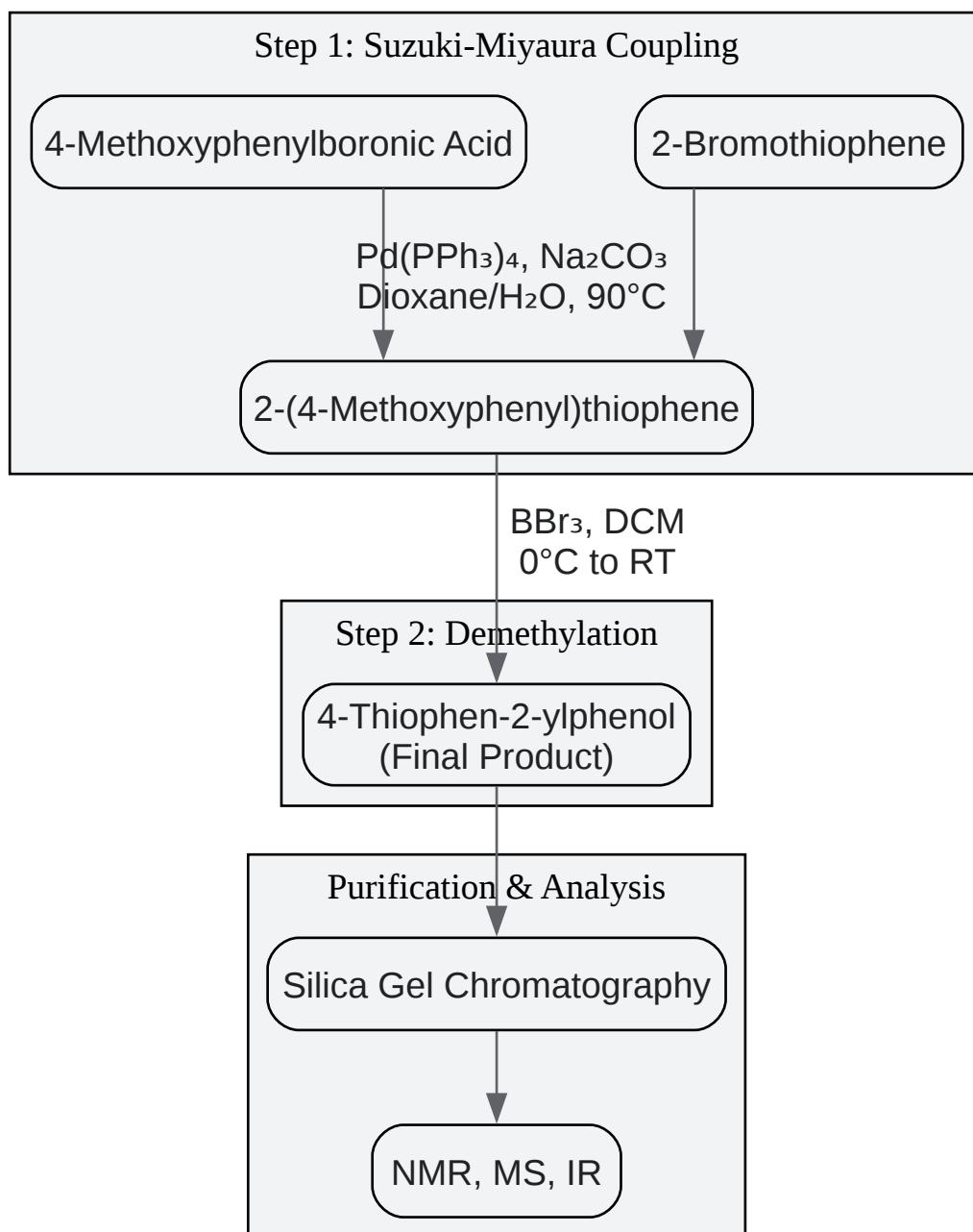
Core Physicochemical & Structural Properties

The utility of **4-Thiophen-2-ylphenol** in a research context is fundamentally governed by its chemical and physical properties. A precise understanding of these characteristics is essential

for designing synthetic routes, developing analytical methods, and interpreting biological data.

Property	Value / Description	Source(s)
CAS Number	29886-65-5	[3][4][5][6]
IUPAC Name	4-(Thiophen-2-yl)phenol	[4]
Synonyms	4-(2-Thienyl)phenol, BM455	[4][7]
Molecular Formula	C ₁₀ H ₈ OS	[3][4][5]
Molecular Weight	176.23 g/mol	[3][5][6]
SMILES	OC1=CC=C(C2=CC=CS2)C=C1	[5]
Predicted pKa	9.47 ± 0.13	[8]
Appearance	Typically an off-white to yellow or brown solid.	N/A

The molecule's architecture features a planar, electron-rich thiophene ring coupled to a phenol system. The sulfur heteroatom in the thiophene ring influences the electronic distribution and can engage in specific interactions with protein targets, distinguishing it from a simple biphenyl structure. The acidic proton of the phenol group (predicted pKa ≈ 9.47) is a key site for receptor binding and a reactive center for derivatization.[8]


Synthesis and Characterization: A Validated Workflow

The synthesis of **4-Thiophen-2-ylphenol** is most reliably achieved via palladium-catalyzed cross-coupling reactions, which offer high yields and functional group tolerance. The Suzuki-Miyaura coupling is a preferred method due to the commercial availability of the necessary building blocks and the robustness of the reaction.

Rationale for Synthetic Strategy

The chosen synthetic pathway involves a Suzuki coupling between a protected phenol (as a boronic acid or ester) and a halogenated thiophene. Using a protected phenol, such as 4-

methoxyphenylboronic acid, is a critical choice. This strategy prevents the acidic phenolic proton from interfering with the basic conditions of the coupling reaction and avoids potential side reactions. The subsequent demethylation step is a standard and high-yielding transformation to unmask the desired phenol. This two-step approach ensures a clean conversion and simplifies purification.

[Click to download full resolution via product page](#)

Caption: A validated two-step workflow for the synthesis of **4-Thiophen-2-ylphenol**.

Detailed Synthesis Protocol

Step 1: Synthesis of 2-(4-Methoxyphenyl)thiophene

- To a 250 mL round-bottom flask, add 4-methoxyphenylboronic acid (1.0 eq), 2-bromothiophene (1.05 eq), and sodium carbonate (3.0 eq).
- Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
- Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio).
- Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.02 eq), to the flask under the inert atmosphere.
- Heat the reaction mixture to 90°C and stir vigorously for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of **4-Thiophen-2-ylphenol** (Demethylation)

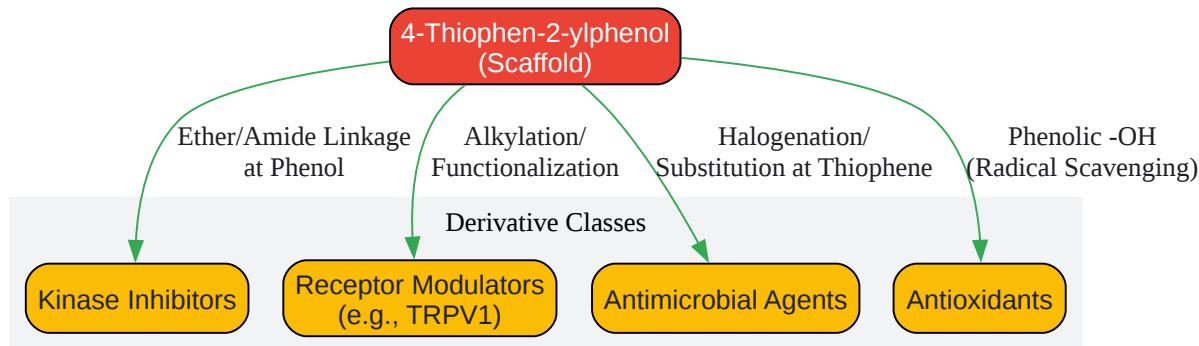
- Dissolve the crude 2-(4-methoxyphenyl)thiophene from Step 1 in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.
- Cool the solution to 0°C in an ice bath.
- Slowly add a solution of boron tribromide (BBr_3) (1.2 eq, typically 1M in DCM) dropwise via a syringe. Caution: BBr_3 is highly corrosive and reacts violently with water.
- Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC.

- Upon completion, carefully quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate (NaHCO_3).
- Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure **4-Thiophen-2-ylphenol**.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be rigorously confirmed.

Spectroscopic data provides a definitive fingerprint of the molecular structure.


Technique	Expected Observations
^1H NMR	A broad singlet for the phenolic -OH proton (typically δ 5.0-9.0 ppm, solvent dependent). Multiplets in the aromatic region (δ 6.8-7.5 ppm) corresponding to the protons on both the phenol and thiophene rings.
^{13}C NMR	Signals in the aromatic region (δ 115-160 ppm). The carbon bearing the hydroxyl group will be downfield (around δ 155 ppm), while the carbon at the junction of the two rings will also be distinct.
FT-IR	A broad absorption band around 3200-3500 cm^{-1} (O-H stretch). Aromatic C-H stretching just above 3000 cm^{-1} . Aromatic C=C stretching in the 1450-1600 cm^{-1} region. A C-O stretching band around 1200 cm^{-1} .
Mass Spec.	The molecular ion peak (M^+) confirming the molecular weight of 176.23. High-resolution mass spectrometry (HRMS) should confirm the elemental formula $\text{C}_{10}\text{H}_8\text{OS}$. ^[3]

Strategic Applications in Drug Discovery

The true value of **4-Thiophen-2-ylphenol** lies in its application as a versatile scaffold.

Thiophene-containing compounds are known to possess a vast array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.^{[1][9][10][11]} **4-Thiophen-2-ylphenol** serves as an ideal starting point for exploring these activities through systematic structural modification.

The phenolic hydroxyl and the C5 position of the thiophene ring are primary sites for derivatization, allowing chemists to append various functional groups to probe structure-activity relationships (SAR) and optimize ligand-target interactions. For example, novel 4-amino-2-(thio)phenol derivatives have been synthesized and identified as potent protein kinase and angiogenesis inhibitors.^[12] This demonstrates the potential of the core phenol scaffold in developing targeted cancer therapies.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]
- 2. nbinno.com [nbino.com]
- 3. scbt.com [scbt.com]
- 4. pschemicals.com [pschemicals.com]
- 5. 29886-65-5|4-(Thiophen-2-yl)phenol|BLD Pharm [bldpharm.com]
- 6. CAS 29886-65-5 | 6H01-1-0K | MDL MFCD06797407 | 4-Thiophen-2-ylphenol | SynQuest Laboratories [synquestlabs.com]
- 7. boronmolecular.com [boronmolecular.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 10. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journalwjarr.com [journalwjarr.com]
- 12. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Thiophen-2-ylphenol CAS number 29886-65-5]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1587297#4-thiophen-2-ylphenol-cas-number-29886-65-5\]](https://www.benchchem.com/product/b1587297#4-thiophen-2-ylphenol-cas-number-29886-65-5)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com